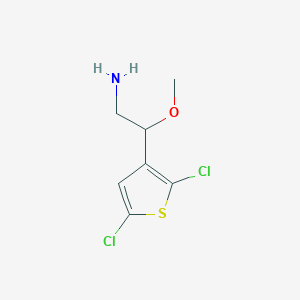2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine
CAS No.:
Cat. No.: VC17823222
Molecular Formula: C7H9Cl2NOS
Molecular Weight: 226.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9Cl2NOS |
|---|---|
| Molecular Weight | 226.12 g/mol |
| IUPAC Name | 2-(2,5-dichlorothiophen-3-yl)-2-methoxyethanamine |
| Standard InChI | InChI=1S/C7H9Cl2NOS/c1-11-5(3-10)4-2-6(8)12-7(4)9/h2,5H,3,10H2,1H3 |
| Standard InChI Key | IXXLNNZFPSXQAL-UHFFFAOYSA-N |
| Canonical SMILES | COC(CN)C1=C(SC(=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Structural Features
The systematic IUPAC name for this compound is 2-(2,5-dichlorothiophen-3-yl)-2-methoxyethan-1-amine, reflecting its substitution pattern on the thiophene ring and the methoxyethylamine side chain . The thiophene core is a five-membered aromatic heterocycle containing one sulfur atom, with chlorine substituents at positions 2 and 5. The 3-position is functionalized with a branched ethylamine group where the alpha-carbon bears a methoxy (-OCH₃) group. This arrangement creates a chiral center at the alpha-carbon of the ethylamine chain, yielding enantiomers that may exhibit distinct biological activities.
Molecular Formula and Physicochemical Properties
The molecular formula C₇H₉Cl₂NOS corresponds to a molar mass of 226.12 g/mol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 226.12 g/mol | |
| Density | Not reported | — |
| Boiling Point | Not reported | — |
| Melting Point | Not reported | — |
| LogP (Partition Coefficient) | Estimated ~2.1 (Calculated) | — |
The lack of experimental data on melting/boiling points and solubility underscores the need for further characterization. Computational estimates suggest moderate lipophilicity (LogP ~2.1), aligning with the compound’s potential membrane permeability.
Spectral Signatures and Analytical Data
While experimental spectral data (e.g., NMR, IR, MS) are absent in available literature, analogous dichlorothiophene derivatives provide insights. For example:
-
¹H NMR: The methoxy group typically resonates at δ 3.2–3.4 ppm, while aromatic protons on the thiophene ring appear upfield (δ 6.8–7.2 ppm) due to electron-withdrawing chlorine substituents .
-
MS (ESI+): A molecular ion peak at m/z 227.02 [M+H]⁺ is anticipated, with fragment ions corresponding to loss of Cl (35.45 Da) and OCH₃ (31.03 Da) .
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential functionalization of a thiophene precursor. A plausible retrosynthetic pathway includes:
-
Thiophene Chlorination: Introduction of chlorine at positions 2 and 5 via electrophilic substitution.
-
Side Chain Installation: Coupling of a methoxyethylamine group at position 3 through nucleophilic aromatic substitution or cross-coupling reactions.
Reported Synthetic Routes
Although no direct synthesis is documented, related dichlorothiophene derivatives are synthesized using:
-
Friedel-Crafts Acylation: For introducing carbonyl groups at the 3-position, as seen in 2-amino-1-(2,5-dichlorothiophen-3-yl)ethanone (CAS 718590-96-6) .
-
Buchwald-Hartwig Amination: To install amine functionalities on aromatic rings under palladium catalysis .
A hypothetical route for 2-(2,5-dichlorothiophen-3-yl)-2-methoxyethan-1-amine could involve:
-
Chlorination of 3-bromothiophene with Cl₂/FeCl₃ to yield 2,5-dichloro-3-bromothiophene.
-
Lithiation at the 3-position followed by quenching with epichlorohydrin to form a glycidyl ether intermediate.
-
Ring-opening of the epoxide with methylamine to install the methoxyethylamine side chain.
Challenges in Synthesis
Key challenges include:
-
Regioselectivity: Ensuring precise chlorine substitution at positions 2 and 5.
-
Steric Hindrance: Bulky substituents may impede coupling reactions at the 3-position.
-
Chiral Resolution: Separation of enantiomers requires chiral stationary phases or asymmetric synthesis techniques.
Physicochemical and Functional Properties
Solubility and Stability
The compound’s solubility profile is influenced by its dichlorothiophene core (hydrophobic) and methoxyamine group (hydrophilic). Predicted solubility in common solvents:
-
Water: Low (<1 mg/mL) due to aromatic chlorination.
-
DMSO: High (>50 mg/mL), suitable for biological assays.
-
Methanol/Ethanol: Moderate (10–20 mg/mL).
Stability studies are lacking, but chlorinated thiophenes generally exhibit resistance to oxidation and hydrolysis under ambient conditions .
Applications in Drug Discovery and Materials Science
Material Science Applications
Thiophene derivatives are pivotal in:
-
Organic Electronics: As charge-transport materials in OLEDs and OFETs.
-
Coordination Polymers: Serving as ligands for metal-organic frameworks (MOFs).
Recent Advances and Future Directions
Recent studies on dichlorothiophene derivatives emphasize their role in synthesizing spirooxindole hybrids with antitumor activity . Future research should prioritize:
-
Asymmetric Synthesis: To access enantiopure forms for pharmacological evaluation.
-
Structure-Activity Relationships (SAR): Modifying the methoxy group and amine substituents.
-
In Silico Screening: Predicting target proteins via molecular docking simulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume